7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Kinase Inhibitor Medicinal Chemistry Synthetic Intermediate

7-Bromo-2-methoxythieno[3,2-D]pyrimidine (CAS 1259978-35-2) is a heterocyclic compound characterized by a thieno[3,2-d]pyrimidine core with a bromine atom at the 7-position and a methoxy group at the 2-position. This specific substitution pattern is foundational for its role as a versatile small molecule scaffold.

Molecular Formula C7H5BrN2OS
Molecular Weight 245.1 g/mol
CAS No. 1259978-35-2
Cat. No. B1403282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methoxythieno[3,2-D]pyrimidine
CAS1259978-35-2
Molecular FormulaC7H5BrN2OS
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=N1)C(=CS2)Br
InChIInChI=1S/C7H5BrN2OS/c1-11-7-9-2-5-6(10-7)4(8)3-12-5/h2-3H,1H3
InChIKeyQCMVNUJADNUTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methoxythieno[3,2-D]pyrimidine: Core Scaffold for Patented Kinase Inhibitor Synthesis


7-Bromo-2-methoxythieno[3,2-D]pyrimidine (CAS 1259978-35-2) is a heterocyclic compound characterized by a thieno[3,2-d]pyrimidine core with a bromine atom at the 7-position and a methoxy group at the 2-position . This specific substitution pattern is foundational for its role as a versatile small molecule scaffold . The thieno[3,2-d]pyrimidine class is widely recognized for its biological activity, particularly as a core structure in kinase inhibitors . This compound is not a final therapeutic agent but a critical synthetic intermediate, most notably documented as a building block for generating potent, patented pan-protein kinase D (pan-PKD) inhibitors [1].

Why a Simple 7-Bromothieno[3,2-d]pyrimidine Cannot Substitute for the 2-Methoxy Variant


The selection of a thieno[3,2-d]pyrimidine building block for kinase inhibitor research is highly sensitive to its substitution pattern. A generic 7-bromothieno[3,2-d]pyrimidine (e.g., CAS 21586-25-4) lacks the critical 2-methoxy group present in 7-Bromo-2-methoxythieno[3,2-D]pyrimidine [1]. The patent literature explicitly utilizes the 2-methoxy-7-bromo substitution for synthesizing pan-PKD inhibitors, confirming that this specific arrangement is essential for the subsequent synthetic transformations that lead to potent biological activity [2]. Replacing it with a des-methoxy or a 4-substituted analog would alter the reactivity at the 2-position and prevent the formation of the intended pharmacophore, thereby derailing the synthetic pathway to the patented active compounds [3].

Quantitative Evidence Guide: Differentiation of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine


Documented Synthetic Utility: Direct Role in Patented pan-PKD Inhibitor Synthesis

The primary verifiable differentiation is the compound's documented role as the direct precursor in a patented synthesis of pan-PKD inhibitors. The patent US20140045821A1 describes compounds of Formula (I) as potent pan-PKD inhibitors, and 7-bromo-2-methoxythieno[3,2-d]pyrimidine is used as a reactant to synthesize methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate, a key intermediate. This specific synthetic sequence is not disclosed for the 7-H or 7-Cl analogs [1].

Kinase Inhibitor Medicinal Chemistry Synthetic Intermediate

Structural Differentiation: Regioselective Functionalization for Targeted Library Synthesis

The 7-bromo-2-methoxy substitution pattern offers orthogonal synthetic handles for selective derivatization. The bromine at position 7 allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-methoxy group can be demethylated to a hydroxyl group for further functionalization. This is a distinct advantage over the non-methoxylated 7-bromothieno[3,2-d]pyrimidine (CAS 21586-25-4), which lacks the second functional handle, and the 2,4-dichloro analog, which has competing reactivities [1]. In the synthesis of patent intermediates, the presence of the 2-methoxy group is necessary for the subsequent formation of the tricyclic core [2].

Organic Synthesis Scaffold Functionalization Drug Discovery

Physicochemical Differentiation: Characterized Melting Point for Identity and Purity Validation

The compound has a well-defined and reported melting point of 115.3-115.9 °C (from ethyl acetate) [1]. This is a critical differentiator for procurement, as it provides a direct, quantitative metric for identity verification and purity assessment upon receipt. In contrast, many closely related analogs, such as the simple 7-bromothieno[3,2-d]pyrimidine, are often oils or low-melting solids with less rigorously reported physical constants [2]. This characterized solid-state property reduces the risk of receiving an incorrect or degraded product.

Quality Control Compound Characterization Procurement Specification

Key Application Scenarios for Procuring 7-Bromo-2-methoxythieno[3,2-D]pyrimidine


Synthesis of Patented pan-PKD Inhibitor Libraries

This compound is the definitive starting material for synthesizing the pan-PKD inhibitor series disclosed in patent US20140045821A1. Procurement is mandatory for any research group intending to replicate, modify, or create novel analogs within this specific chemical space for target validation or lead optimization studies [1].

Medicinal Chemistry Campaigns Requiring Orthogonal C7 and C2 Derivatization

For projects aiming to build focused kinase inhibitor libraries, this scaffold provides a strategic advantage. The C7 bromine allows for rapid introduction of aryl/heteroaryl diversity via cross-coupling, while the C2 methoxy group can be selectively deprotected to a hydroxyl group for O-alkylation or other transformations, enabling a divergent synthetic strategy that is not possible with the simpler 7-bromo or 2,4-dichloro analogs [2].

Procurement with Confidence via Defined Physicochemical QC Metrics

Unlike many analogs with poorly defined solid-state properties, this compound's precise melting point (115.3-115.9 °C) serves as a reliable, quantitative in-house quality control check. This is crucial for laboratories requiring high reproducibility and for compound management groups that use melting point as a primary acceptance criterion for incoming building blocks to ensure sample integrity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.